1-Cycloheptyl-3-(2-phenylethyl)thiourea
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Overview
Description
1-Cycloheptyl-3-(2-phenylethyl)thiourea is an organosulfur compound with the molecular formula C₁₆H₂₄N₂S. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-3-(2-phenylethyl)thiourea typically involves the reaction of cycloheptylamine with phenylethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Cycloheptylamine+Phenylethyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial solvents and catalysts may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfur atom under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with substituted groups at the sulfur atom.
Scientific Research Applications
1-Cycloheptyl-3-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. The compound may also interact with cellular membranes and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Cycloheptyl-3-(2-phenylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-Cycloheptyl-3-(2-phenylethyl)thiocarbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
1-Cycloheptyl-3-(2-phenylethyl)thiourea is unique due to its specific combination of cycloheptyl and phenylethyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cycloheptyl-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c19-16(18-15-10-6-1-2-7-11-15)17-13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJIVOYTTMIHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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